
N-Benzyl-N,2-dihydroxy-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N,2-dihydroxy-2-methylpropanamide: is an organic compound that belongs to the class of amides It features a benzyl group attached to a nitrogen atom, which is further connected to a 2-dihydroxy-2-methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N,2-dihydroxy-2-methylpropanamide typically involves the reaction of benzylamine with a suitable precursor such as 2-methyl-2,3-epoxypropanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Benzyl-N,2-dihydroxy-2-methylpropanamide can undergo oxidation reactions, where the hydroxyl groups may be converted to carbonyl groups.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of benzyl alcohols or amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: N-Benzyl-N,2-dihydroxy-2-methylpropanamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways involving amides.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials that require amide functionalities.
Mechanism of Action
The mechanism of action of N-Benzyl-N,2-dihydroxy-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
N-Benzyl-N-methylpropanamide: Similar structure but lacks the hydroxyl groups.
N-Benzyl-2-hydroxypropanamide: Contains only one hydroxyl group.
N-Benzyl-N,2-dihydroxypropanamide: Similar but without the methyl group.
Uniqueness: N-Benzyl-N,2-dihydroxy-2-methylpropanamide is unique due to the presence of both hydroxyl and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
77307-96-1 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
N-benzyl-N,2-dihydroxy-2-methylpropanamide |
InChI |
InChI=1S/C11H15NO3/c1-11(2,14)10(13)12(15)8-9-6-4-3-5-7-9/h3-7,14-15H,8H2,1-2H3 |
InChI Key |
NTNJWLAKCGMCGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)N(CC1=CC=CC=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}pyridine](/img/structure/B14445741.png)
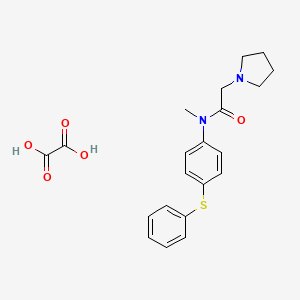
![3-(2-Methylbutoxy)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14445746.png)


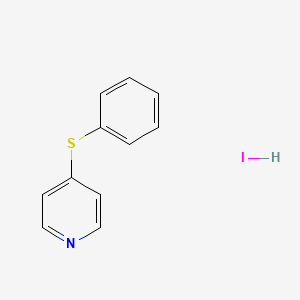

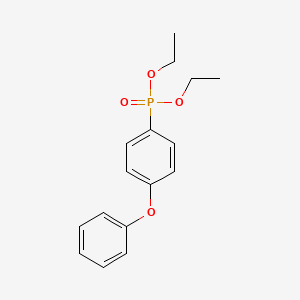
![Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14445825.png)

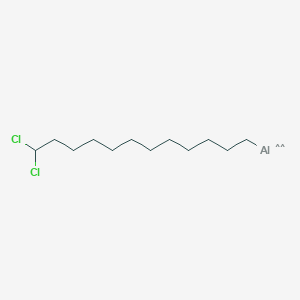
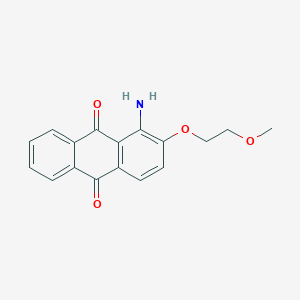
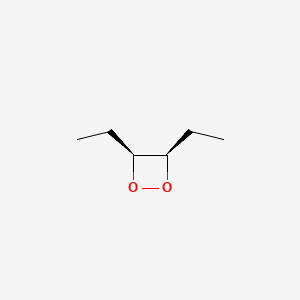
![5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole](/img/structure/B14445838.png)
